

# Practical Guide to Nucleophilic Aromatic Substitution with 6-Chloro-5-methylnicotinaldehyde

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## Compound of Interest

Compound Name: 6-Chloro-5-methylnicotinaldehyde

Cat. No.: B067590

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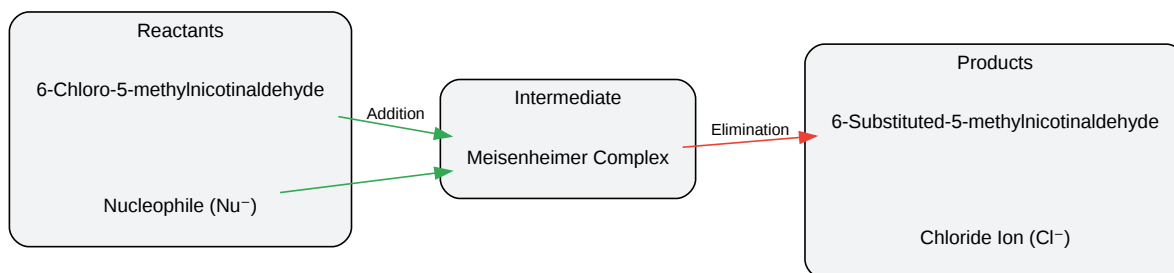
## Introduction

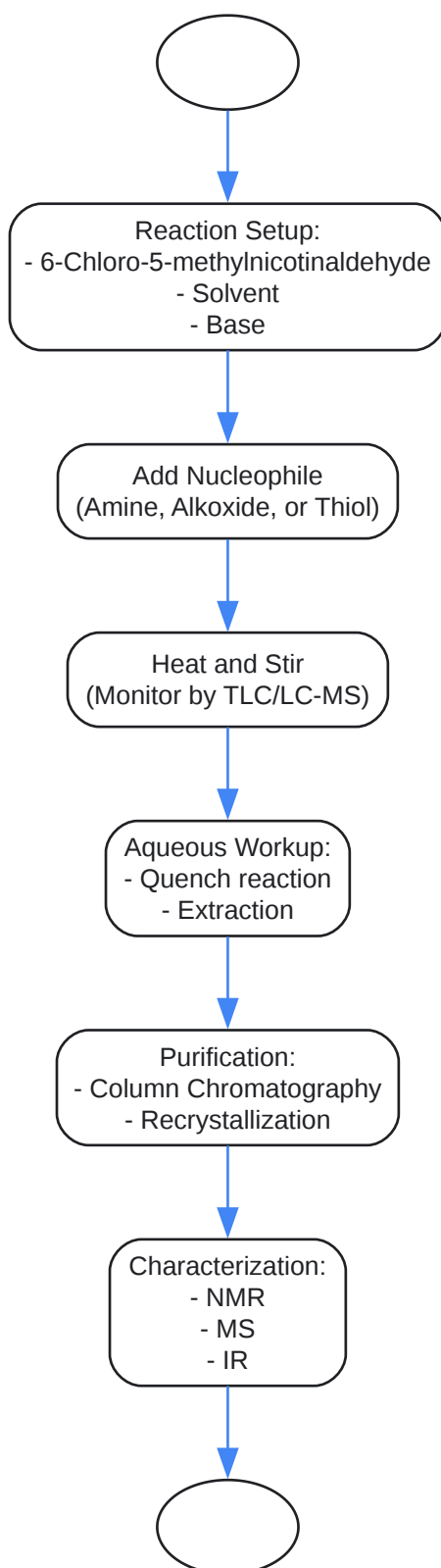
Nucleophilic aromatic substitution (S<sub>N</sub>Ar) is a fundamental reaction in organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. This guide focuses on the practical application of S<sub>N</sub>Ar reactions using **6-Chloro-5-methylnicotinaldehyde**, a versatile heterocyclic building block. The presence of the electron-withdrawing aldehyde group and the nitrogen atom within the pyridine ring activates the C6 position for nucleophilic attack, facilitating the displacement of the chloro leaving group. This reactivity makes **6-Chloro-5-methylnicotinaldehyde** a valuable precursor for the synthesis of novel substituted pyridines with potential applications in medicinal chemistry and materials science. Derivatives of similar 6-chloropyridine compounds have shown promise as kinase inhibitors, highlighting the importance of this scaffold in drug discovery.<sup>[1][2][3]</sup>

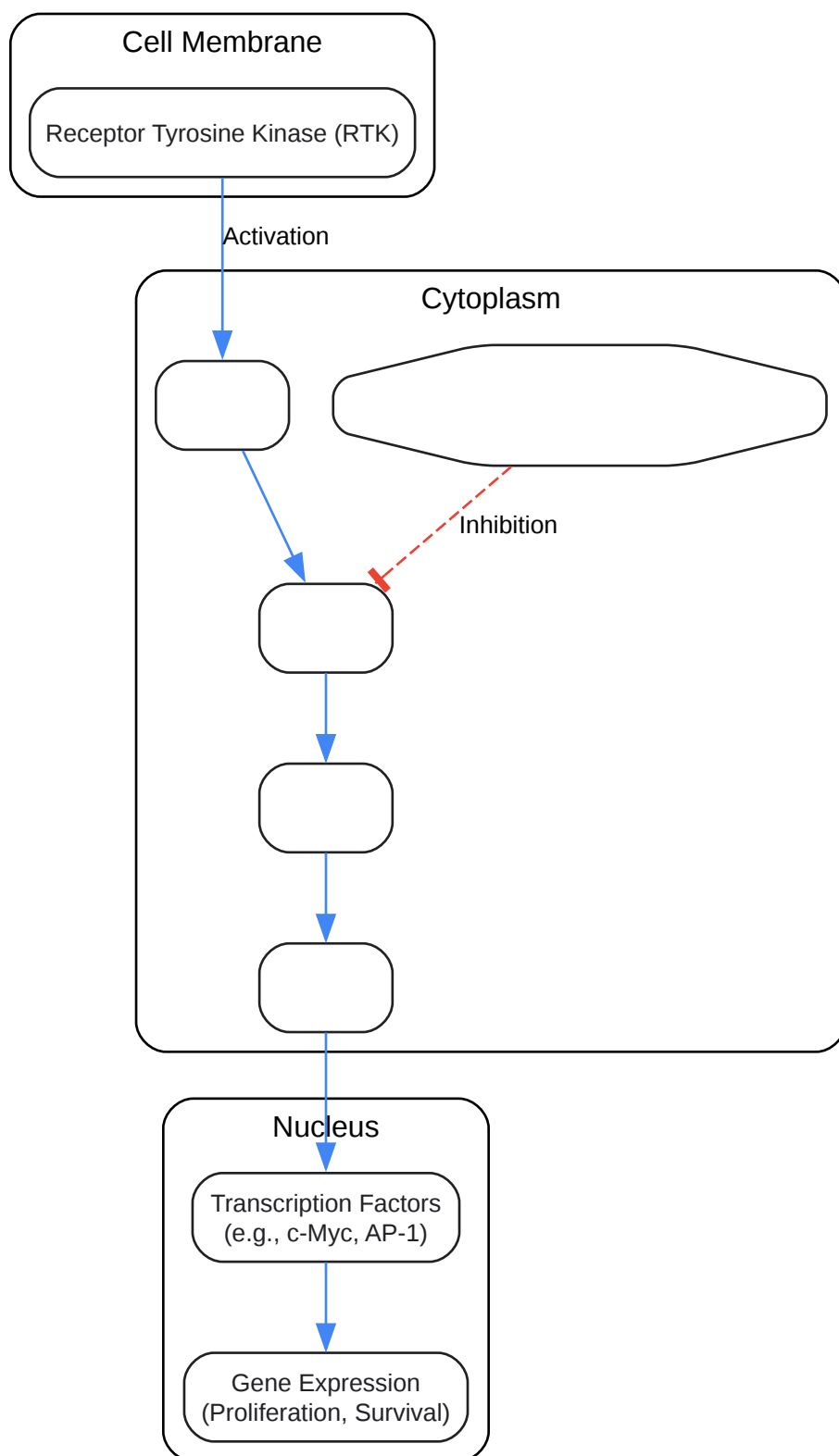
This document provides detailed experimental protocols, quantitative data for reactions with various nucleophiles, and visual diagrams to illustrate the reaction mechanism and experimental workflow.

## General Reaction Mechanism

The nucleophilic aromatic substitution of **6-Chloro-5-methylnicotinaldehyde** proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the elimination of the chloride leaving group, yielding the substituted product.







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## References

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